molecular formula C22H21NO4 B12839169 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid CAS No. 1198791-67-1

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid

Cat. No.: B12839169
CAS No.: 1198791-67-1
M. Wt: 363.4 g/mol
InChI Key: GWYURQKTNFEQEO-JOCHJYFZSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in the field of peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for the stepwise construction of peptides. It is also used in the synthesis of complex organic molecules and in the study of enzyme mechanisms. In medicinal chemistry, it can be used to develop peptide-based drugs and to study protein-protein interactions .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The alkyne group can also participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

These compounds share the Fmoc protecting group but differ in their side chains, which can influence their reactivity and applications. The unique alkyne group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid allows for additional functionalization and click chemistry applications, setting it apart from other Fmoc-protected amino acids .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, commonly referred to as Fmoc-amino acid, is a fluorene-derived amino acid that has garnered attention in biochemical research and pharmaceutical development. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its protective properties for amino groups. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and microbial strains.

  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 288617-78-7

The presence of key functional groups, such as carbonyl and amine, contributes to the reactivity and biological activity of this compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including this compound. Research indicates that compounds with a fluorene scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the structural characteristics of the compound enhance its antimicrobial efficacy, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Fluorene derivatives have also been explored for their anticancer properties. Studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A comparative study on several fluorene derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These results underscore the potential of this compound as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Interaction with DNA : Fluorene derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells while impairing microbial growth.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorene derivatives against multi-drug resistant strains. The results indicated that this compound exhibited significant inhibitory effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant pathogens .

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .

Properties

CAS No.

1198791-67-1

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-ynoic acid

InChI

InChI=1S/C22H21NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19H,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m1/s1

InChI Key

GWYURQKTNFEQEO-JOCHJYFZSA-N

Isomeric SMILES

C[C@@](CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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